molecular formula C12H8BrN3O2S B5623949 5-(5-bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

5-(5-bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No. B5623949
M. Wt: 338.18 g/mol
InChI Key: LMHTZWYGEWMTNP-YHYXMXQVSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves smooth one-step methods, where key reactions include treating specific triazole-thiol with phenacyl bromides or similar reagents. These methods are characterized by their efficiency and the potential for creating a range of derivative compounds with varied activities. For instance, Raj and Narayana (2006) described a smooth one-step synthesis method that results in compounds with promising anticonvulsant activity (Raj & Narayana, 2006).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through various spectroscopic methods, including IR, NMR (1H and 13C), and FABMS spectral analysis. For instance, the structure of related derivatives was confirmed by X-ray structural analysis, demonstrating the precision of modern spectroscopic techniques in determining the configuration and conformation of complex organic molecules (Elokhina et al., 1996).

Chemical Reactions and Properties

The chemical properties of these compounds are diverse, often influenced by the specific substituents and the core structure of the triazolone. They participate in various chemical reactions, including cycloaddition reactions, which can yield novel spiro and other heterocyclic compounds with potential biological activity (Zeng et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystallinity, are crucial for understanding the compound's behavior in different environments and applications. While specific details on the physical properties of 5-(5-Bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one are not directly available, related compounds show varied physical characteristics influenced by their molecular structure and substituents.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group reactions, are essential for predicting how these compounds interact in chemical and biological systems. The presence of bromo and methoxy groups in the molecule suggests potential for further functionalization and reactivity towards nucleophiles, as demonstrated in related chemical studies (Kaneria et al., 2016).

Future Directions

The future directions for the study of “5-(5-bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” and similar compounds could involve further exploration of their pharmacological properties, potential applications in medicine, and the development of more efficient and green synthesis methods .

properties

IUPAC Name

(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O2S/c1-18-9-3-2-8(13)4-7(9)5-10-11(17)16-12(19-10)14-6-15-16/h2-6H,1H3/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHTZWYGEWMTNP-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)N3C(=NC=N3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N3C(=NC=N3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(5-bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

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